N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,3-Benzodioxol-5-ylmethyl)-N’-phenylurea” is a compound that has been provided to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide”, is used in laboratory chemicals .
Synthesis Analysis
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .
Molecular Structure Analysis
The structure of “N-(1,3-Benzodioxol-5-ylmethyl)-N-methylacetamide” is available as a 2D Mol file . The structure of “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” is also available .
Scientific Research Applications
- Researchers have investigated this compound for its potential as an anticancer agent. Specifically, an amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as compound 6 ), has shown efficacy in tumor cells experiencing glucose starvation . Glucose levels within solid tumors are often low, and targeting pathways supporting survival during glucose starvation is an intriguing therapeutic strategy in oncology. Compound 6 inhibits mitochondrial membrane potential, making it a promising candidate for treating glucose-starved tumors.
- The parent compound, amuvatinib, is a kinase inhibitor. Its derivatives, including compound 6, exhibit selective toxicity towards glucose-starved tumor cells. Kinase inhibition plays a crucial role in disrupting cancer cell signaling pathways, making these compounds relevant for further investigation .
- Researchers have explored the synthetic chemistry of this compound and its derivatives. Understanding their structure-activity relationships can guide the design of more potent analogs with improved pharmacological properties .
- Compound 6’s ability to inhibit mitochondrial membrane potential underscores the importance of mitochondria in glucose-starved cells. Targeting mitochondria-specific pathways may provide novel therapeutic avenues for cancer treatment .
- The mTOR pathway is essential for cell growth and survival. Compounds like amuvatinib and its derivatives, including compound 6, selectively inhibit mTOR activity under glucose starvation conditions. This modulation could impact tumor cell viability .
- Investigating the cytotoxic effects of compound 6 on tumor cells experiencing glucose starvation may reveal synthetic lethal interactions. Synthetic lethality occurs when the simultaneous inhibition of two genes or pathways leads to cell death. Identifying such interactions can guide personalized cancer therapies .
Anticancer Activity
Kinase Inhibition
Medicinal Chemistry
Mitochondrial Targeting
Mechanistic Target of Rapamycin (mTOR) Pathway Modulation
Cytotoxicity and Synthetic Lethality
Safety and Hazards
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-10-5-11(2)16(7-13(10)18(19)20)25(21,22)17-8-12-3-4-14-15(6-12)24-9-23-14/h3-7,17H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIWAQMEFKAVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethyl-5-nitrobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.